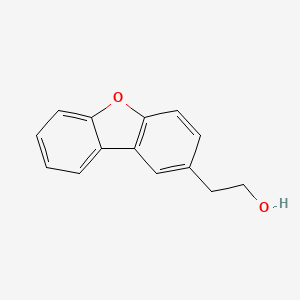

Dibenzofuran-2-ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12O2 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

2-dibenzofuran-2-ylethanol |

InChI |

InChI=1S/C14H12O2/c15-8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16-14/h1-6,9,15H,7-8H2 |

InChI Key |

WPZHNNYFWNCMQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCO |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzofuran 2 Ethanol and Its Key Precursors

Strategies for the Dibenzofuran (B1670420) Ring System Construction

The formation of the tricyclic dibenzofuran skeleton is a cornerstone of its chemistry and has been approached through numerous synthetic routes. These methods can be broadly categorized into intramolecular cyclizations of diaryl ethers, intermolecular cross-coupling and annulation reactions, and rearrangement-based syntheses.

Intramolecular cyclization is a prominent strategy for forming the central furan (B31954) ring of the dibenzofuran system, typically starting from a substituted diaryl ether.

Pschorr Reaction: The Pschorr reaction provides a classic route to biaryl tricyclic systems, including dibenzofurans. organic-chemistry.orgbiointerfaceresearch.com The process involves the intramolecular substitution of an arene by an aryl radical. organic-chemistry.org This radical is generated in situ from an aryl diazonium salt, which is often prepared from a corresponding aniline (B41778) precursor, with copper catalysis typically being used to facilitate the radical generation. organic-chemistry.orgbiointerfaceresearch.comekb.eg While effective, this method can sometimes result in moderate yields, even with an excess of copper salts. organic-chemistry.orgbiointerfaceresearch.com For example, dibenzofuran itself can be synthesized through the intramolecular cyclization of 2-phenoxybenzenediazonium tetrafluoroborate. chemicalbook.com The yield of this specific reaction can be improved from 70% to 79% when conducted in the presence of FeSO4. chemicalbook.com

Palladium-Catalyzed Cyclizations of Diaryl Ethers: Modern organometallic chemistry offers powerful tools for C-C and C-O bond formation. Palladium-catalyzed intramolecular cyclization of diaryl ethers is a highly effective method for constructing the dibenzofuran core. mdpi.com One approach involves the cyclization of ortho-diazonium salts of diaryl ethers using a palladium acetate (B1210297) catalyst in ethanol (B145695). biointerfaceresearch.comchemicalbook.comorganic-chemistry.org Another powerful variant is the palladium(II)-catalyzed oxidative C-C bond formation, which can proceed under air. biointerfaceresearch.comorganic-chemistry.org Using pivalic acid as the solvent in these reactions has been shown to improve reproducibility, yield, and substrate scope compared to acetic acid. biointerfaceresearch.comorganic-chemistry.org

An alternative palladium-catalyzed route begins with o-iododiaryl ethers, which can be cyclized to form dibenzofurans. biointerfaceresearch.comorganic-chemistry.orgthieme-connect.com This process can be performed using a reusable palladium-on-carbon (Pd/C) catalyst under ligand-free conditions. biointerfaceresearch.comorganic-chemistry.org The necessary o-iododiaryl ether precursors can be synthesized in a one-pot reaction involving the sequential iodination and O-arylation of phenols. biointerfaceresearch.comorganic-chemistry.orgthieme-connect.com Furthermore, palladium catalysis can be used to cyclize o-arylated products derived from the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), affording dibenzofurans in good to excellent yields. biointerfaceresearch.comorganic-chemistry.org A practical method has also been developed for the phenol-directed C–H activation and C–O cyclization to form the dibenzofuran skeleton, using air as the oxidant. nih.govacs.org

These strategies build the dibenzofuran system by forming key C-C or C-O bonds through intermolecular reactions, often followed by a cyclization step.

Ullmann Coupling: The Ullmann coupling reaction is a classic copper-catalyzed method that has been adapted for dibenzofuran synthesis. biointerfaceresearch.com It can be used for the intramolecular cyclization of di-halo-substituted diaryl ethers to form the furan ring. publish.csiro.aursc.org A notable one-pot protocol for constructing dibenzofuran motifs involves a tandem sequence beginning with a Pd-catalyzed cross-coupling/aromatization, followed by a Cu-catalyzed intramolecular Ullmann coupling. organic-chemistry.orgorganic-chemistry.orgnih.gov This approach starts from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes and is valued for its operational simplicity and high selectivity. organic-chemistry.org

Heck Reaction: The palladium-catalyzed Heck reaction, which forms a C-C bond between an unsaturated halide and an alkene, can be ingeniously applied to synthesize functionalized dibenzofurans. organic-chemistry.orgwikipedia.org A domino reaction sequence involving a twofold Heck reaction of 2,3-dibromobenzofuran (B3192647) with alkenes, followed by a 6π-electrocyclization, provides an efficient route to the dibenzofuran core. researchgate.net An optimized synthesis of a nitrated dibenzofuran derivative utilized a Heck reaction to form the central furan ring from a diaryl ether precursor containing an iodine atom. nih.gov

Negishi Cross-Coupling: The Negishi cross-coupling, which pairs an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, offers a streamlined, one-pot procedure for dibenzofuran synthesis. researchgate.netnih.govacs.org An efficient methodology has been reported where fluoroarenes are subjected to a sequence of directed ortho-lithiation, zincation, and then a Negishi cross-coupling with 2-bromophenyl acetates. nih.govacs.orgnih.gov A subsequent intramolecular nucleophilic aromatic substitution (SNAr) completes the cyclization to form the dibenzofuran ring system. nih.govacs.org

Sonogashira Reaction: The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is another versatile tool for building precursors to dibenzofurans. wikipedia.org It can be used to introduce an alkyne group ortho to a potential leaving group, setting the stage for a subsequent cyclization. nih.govresearchgate.net For instance, a key intermediate in the synthesis of certain dibenzofuran derivatives was achieved through a Sonogashira reaction between an iodinated aromatic compound and propargyl alcohol, catalyzed by palladium and copper complexes. nih.gov

In some cases, the dibenzofuran core can be accessed through the rearrangement of more complex molecular architectures.

Spirodihydrocoumarin Rearrangement: A straightforward and effective route to hexahydrodibenzofurans is based on the rearrangement of a spirodihydrocoumarin. tandfonline.comcapes.gov.br This synthetic pathway involves the interconversion of a spirodihydrocoumarin epoxide into the dibenzofuran structure. biointerfaceresearch.comekb.eg The process often starts with the stereospecific conversion of a spirocoumarin into an epoxide. ekb.eg The subsequent nucleophilic attack, for example by an amine, opens the lactone ring to produce a phenoxide ion, which then attacks the oxirane, leading to the formation of the dihydro-dibenzofuran structure. biointerfaceresearch.com This method has been particularly useful for creating substituted dibenzofuran analogs. biointerfaceresearch.comekb.eg

Targeted Synthesis of Dibenzofuran-2-ethanol

Once the dibenzofuran nucleus is constructed, specific methodologies are required to introduce the ethanol side chain at the C-2 position. This can be achieved by directly adding a two-carbon unit or by modifying an existing functional group.

Directly forming the C-C bond to create the ethyl group is a common strategy. An optimized synthesis of (3-nitrodibenzofuran-2-yl)-ethanol highlights a modern approach. nih.gov The synthesis began with an Ullmann coupling to form a diaryl ether (2-(4-fluoro-2-nitro-phenoxy)benzaldehyde). This aldehyde was then alkylated using trimethylaluminum (B3029685) (AlMe₃), an organometallic reagent, to afford a secondary alcohol. nih.gov The crucial dibenzofuran ring was subsequently formed via an intramolecular Heck reaction. nih.gov Although this example yields a substituted variant, the core principle of alkylating a 2-formyldibenzofuran with a methyl organometallic reagent (like a Grignard reagent or an organolithium) represents a direct pathway to the this compound skeleton.

Another classical method for alkylation is the Friedel-Crafts reaction. While this reaction can introduce alkyl groups onto the dibenzofuran ring, controlling the regioselectivity to target the 2-position specifically can be a challenge and may depend heavily on the reaction conditions and any existing substituents on the ring.

An alternative to direct alkylation is the transformation of a pre-existing functional group at the 2-position. A common precursor is a 2-acetyl group, which can be introduced via a Friedel-Crafts acylation of dibenzofuran with acetyl chloride or acetic anhydride. This 2-acetyldibenzofuran can then be reduced to the corresponding ethanol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).

Another potential route involves the Fries rearrangement. For instance, dibenzofuran-2-yl ethanoate, synthesized from dibenzofuran-2-ol, can undergo a photo-Fries or Lewis acid-catalyzed Fries rearrangement. uminho.pt This reaction can generate acetyl-substituted hydroxydibenzofurans, such as 2-hydroxydibenzofuran-3-yl methyl ketone. uminho.pt While this specific product is not the direct precursor, the methodology demonstrates the formation of an acetyl group that, if formed at the correct position (e.g., from a different ester precursor), could be subsequently reduced to the ethanol moiety. Similarly, a carboxy or ester function at the 2-position could be reduced to the primary alcohol using stronger reducing agents like lithium aluminum hydride (LiAlH₄).

Synthesis of Key Precursors and Analogs with Related Functionalization

The functionalization of the dibenzofuran scaffold is crucial for developing a range of derivatives. Key precursors often include those with hydroxyl, nitro, and amino groups, which can be further modified to achieve the target molecule, this compound, or its analogs.

Dibenzofuran-2-ol is a key starting material for the synthesis of various derivatives. One efficient method for producing amidoalkyl dibenzofuranols is a one-pot, three-component reaction. thieme-connect.com This solvent-free approach involves the condensation of dibenzofuran-2-ol, an aromatic aldehyde, and an amide or urea, catalyzed by a Lewis acid such as tin(II) chloride dihydrate. thieme-connect.com

The reaction proceeds by heating a mixture of dibenzofuran-2-ol, the aldehyde, and the amide at elevated temperatures. thieme-connect.com For instance, the reaction of dibenzofuran-2-ol, p-chlorobenzaldehyde, and acetamide (B32628) in the presence of various catalysts has been studied to optimize the yield of the corresponding amidoalkyl dibenzofuranol. thieme-connect.com This methodology has been extended to synthesize a series of amidoalkyl dibenzofuranols and dibenzofuran-condensed 1,3-oxazin-3-ones in good to excellent yields. thieme-connect.com

A proposed mechanism for this transformation involves the initial formation of an ortho-quinone methide intermediate from the reaction of dibenzofuran-2-ol and the aromatic aldehyde, facilitated by the acidic catalyst. thieme-connect.com Subsequent Michael addition of the amide to this intermediate, followed by tautomerization, yields the final amidoalkyl dibenzofuranol product. thieme-connect.com

| Aldehyde | Amide/Urea | Product | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| p-Chlorobenzaldehyde | Acetamide | Amidoalkyl dibenzofuranol | SnCl₂·2H₂O | 125 | 2.5 | 92 |

| Benzaldehyde | Acetamide | Amidoalkyl dibenzofuranol | SnCl₂·2H₂O | 125 | 3 | 88 |

| p-Methylbenzaldehyde | Acetamide | Amidoalkyl dibenzofuranol | SnCl₂·2H₂O | 125 | 3 | 90 |

| p-Chlorobenzaldehyde | Urea | Dibenzofuran-condensed 1,3-oxazin-3-one | SnCl₂·2H₂O | 160 | 2.5 | 95 |

| Benzaldehyde | Urea | Dibenzofuran-condensed 1,3-oxazin-3-one | SnCl₂·2H₂O | 160 | 3 | 90 |

The key steps in this optimized synthesis are:

Ullmann Coupling: 4-Fluoro-2-nitrobenzaldehyde and 2-iodophenol (B132878) undergo an Ullmann coupling reaction in the presence of copper(I) bromide (CuBr) and potassium carbonate (K₂CO₃) in pyridine (B92270) at 60 °C to form a diaryl ether in 77% yield. nih.gov

Alkylation: The resulting aldehyde is then alkylated using trimethylaluminum (AlMe₃) in dichloromethane (B109758) (DCM), affording a secondary alcohol with a 95% yield. nih.gov

Further derivatization can be performed on the ethanol moiety. For example, the alcohol can be converted to a bromide using phosphorus tribromide (PBr₃) in DCM at 0 °C. nih.gov

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ullmann Coupling | 4-Fluoro-2-nitrobenzaldehyde, 2-iodophenol, CuBr, K₂CO₃, pyridine, 60 °C | Diaryl ether aldehyde | 77 |

| 2 | Alkylation | AlMe₃, DCM | Secondary alcohol | 95 |

| 3 | Intramolecular Heck Reaction | Pd(OAc)₂, Cs₂CO₃, DMAc, 80 °C | (3-Nitrodibenzofuran-2-yl)-ethanol | - |

The synthesis of aminodibenzofuran ethanol derivatives typically involves the reduction of the corresponding nitrodibenzofuran precursors. The nitro group serves as a versatile precursor to the amino functionality.

Several methods can be employed for the reduction of the nitro group on the dibenzofuran ring. A common chemical method involves the use of zinc powder and ammonium (B1175870) chloride. nih.gov This reaction is effective for converting a nitro function to an amino group on the dibenzofuran scaffold. nih.gov Another approach is biocatalytic reduction. For instance, Baker's yeast has been used for the selective reduction of the nitro group at the 3-position of 3-nitrodibenzofuran (B1219392) to yield 3-aminodibenzofuran.

Once the amino-dibenzofuran core is synthesized, the ethanol side chain can be introduced using strategies similar to those for the nitro derivatives, or the nitro-ethanol derivative can be synthesized first, followed by the reduction of the nitro group. The choice of synthetic route depends on the compatibility of the functional groups with the reaction conditions.

For example, the synthesis of 1-(2-aminophenyl)dibenzo[b,d]furan-2-ol derivatives has been accomplished through an iron-catalyzed aryl-aryl cross-coupling reaction, showcasing a method to introduce an amino-functionalized phenyl group onto the dibenzofuran ring system. rsc.org

| Starting Material | Reaction | Reagents and Conditions | Product | Source |

|---|---|---|---|---|

| Nitrodibenzofuran derivative | Chemical Reduction | Zinc, Ammonium chloride | Aminodibenzofuran derivative | nih.gov |

| 3-Nitrodibenzofuran | Biocatalytic Reduction | Baker's yeast, 5% NaOH/ethanol, RT, 24h | 3-Aminodibenzofuran | |

| Dibenzofuran and an aniline derivative | Iron-catalyzed Cross Dehydrogenative Coupling | Iron catalyst | Anilinodibenzofuranol | rsc.org |

Chemical Transformations and Reaction Pathways of Dibenzofuran 2 Ethanol and Its Derivatives

Reactivity of the Secondary Alcohol Group

The secondary alcohol (-CH(OH)CH₃) moiety is a key functional group that participates in a variety of classical alcohol reactions. These transformations are fundamental for modifying the properties of the side chain and for conjugating the dibenzofuran (B1670420) scaffold to other molecules.

Oxidation Reactions

The secondary alcohol of Dibenzofuran-2-ethanol can be readily oxidized to form a ketone. libretexts.orgorganicmystery.com This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. libretexts.org The primary product of this oxidation is 1-(Dibenzofuran-2-yl)ethanone. Unlike primary alcohols, which can be oxidized first to an aldehyde and then to a carboxylic acid, the oxidation of secondary alcohols like this compound typically stops at the ketone stage under standard conditions because further oxidation would require the cleavage of a carbon-carbon bond. libretexts.orglibretexts.orgsavemyexams.com

A variety of oxidizing agents can be employed for this transformation. The choice of reagent can be tailored based on the desired reaction conditions and scale. Common laboratory-scale oxidizing agents are effective for this purpose.

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic solution (e.g., H₂SO₄), heat | Ketone |

| Potassium Permanganate (KMnO₄) | Acidic, neutral, or alkaline solution | Ketone |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (CH₂Cl₂) | Ketone |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Ketone |

| Copper (Cu) catalyst | High temperature (dehydrogenation) | Ketone |

The reverse reaction, the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone using biocatalysts like Lactobacillus paracasei, has been shown to produce enantiopure (S)-1-(benzofuran-2-yl)ethanol with high yield and enantiomeric excess, highlighting the stereochemical importance of this chiral center. researchgate.net

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form esters. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, the water formed is typically removed. chemguide.co.uk The naming of the resulting ester derives from the alcohol and the carboxylic acid; for example, reaction with propanoic acid would yield 1-(dibenzofuran-2-yl)ethyl propanoate. nagwa.com

Enzyme-catalyzed reactions provide a highly selective alternative. For instance, lipase-catalyzed enantioselective acetylation of racemic 1-(benzofuran-2-yl)ethanols using vinyl acetate (B1210297) as the acyl donor has been successfully demonstrated. researchgate.net This biocatalytic approach allows for the kinetic resolution of the racemic alcohol, producing enantiomerically enriched esters and the corresponding unreacted alcohol enantiomer. researchgate.net

Etherification, the formation of an ether, can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Alternatively, the dehydration between two alcohol molecules can form an ether, though this method is more common for simple, primary alcohols and often requires specific conditions to favor ether formation over alkene elimination. libretexts.orglibretexts.org

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Fischer Esterification | Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄), heat | Ester |

| Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Ester |

| Lipase-catalyzed Acylation | Vinyl Acetate | Lipase (e.g., CAL-B) | Ester |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Anhydrous solvent | Ether |

Phosphoramidite (B1245037) Formation

The hydroxyl group of this compound or its derivatives is a suitable anchor point for the synthesis of phosphoramidites, which are crucial reagents in automated oligonucleotide synthesis. The conversion is typically achieved by reacting the alcohol with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

This reaction has been successfully applied to derivatives of the closely related 3-nitro-2-ethyldibenzofuran structure. In one example, a thymidine (B127349) derivative bearing this caging group was converted to the corresponding phosphoramidite by reacting its free 3'-hydroxyl group with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in dichloromethane with DIPEA as the base, achieving an 80% yield. pttgcgroup.com This demonstrates the feasibility of transforming the this compound moiety into a building block for nucleic acid chemistry. pttgcgroup.com

Aromatic Functionalization of the Dibenzofuran Core

The dibenzofuran ring system is aromatic and can undergo substitution reactions to introduce new functional groups. The inherent reactivity of the ring is influenced by the furan's oxygen atom and any existing substituents.

Electrophilic Aromatic Substitution Reactions

Dibenzofuran undergoes electrophilic aromatic substitution, with the position of substitution being highly dependent on the nature of the electrophile and the reaction conditions. researchgate.netnih.gov For the parent dibenzofuran ring, Friedel-Crafts acylation, alkylation, and halogenation predominantly yield 2-substituted products. researchgate.netgoogle.com This regioselectivity indicates that the 2-position is the most nucleophilic site for these types of reactions.

In contrast, nitration shows different regioselectivity. Nitration with nitric acid tends to favor substitution at the 3-position, and this preference increases with the nitronium ion-like character of the nitrating agent. researchgate.net For example, nitration with nitric acid in dichloromethane can yield 3-nitrodibenzofuran (B1219392) as the major product (up to 95% of the isomeric mixture). researchgate.net Bromination with N-Bromosuccinimide (NBS) can also lead to nuclear bromination, which is an electrophilic substitution reaction. chemguide.co.uk

The presence of the 2-ethanol substituent on the dibenzofuran ring will influence the regioselectivity of subsequent electrophilic substitutions, but the general reactivity patterns of the core ring system provide a foundational understanding.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Dibenzofuran

| Reaction | Reagent(s) | Predominant Position(s) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2- |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 2- |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 2- |

| Sulfonation | H₂SO₄ | 2- |

| Nitration | HNO₃, H₂SO₄ | 3- (major), 2- (minor) |

Source: researchgate.net

Organometallic Reactions (e.g., Lithiation and Subsequent Transformations)

Organometallic chemistry provides powerful tools for the regioselective functionalization of the dibenzofuran core. The reaction of dibenzofuran with strong organolithium bases, such as butyllithium, results in deprotonation (lithiation) of the aromatic ring. The oxygen atom of the furan (B31954) ring directs the lithiation primarily to the adjacent 4-position. The resulting 4-lithiodibenzofuran is a potent nucleophile that can react with a wide range of electrophiles (e.g., carbon dioxide, aldehydes, alkyl halides) to introduce various substituents at this position.

The presence of other directing groups on the ring can override this inherent preference. For example, studies on pivaloylamino-substituted dibenzofurans have shown that the lithiation position can be directed to other sites, such as the position alpha to the directing group. libretexts.orgsavemyexams.com A one-pot procedure involving directed ortho-lithiation followed by a Negishi cross-coupling has been developed for the synthesis of functionalized dibenzofurans, showcasing the synthetic utility of these organometallic intermediates. This method allows for the facile assembly of complex fused heterocyclic systems.

Table 4: Lithiation of Dibenzofuran and Derivatives

| Starting Material | Reagent | Position of Lithiation | Subsequent Reaction Example |

| Dibenzofuran | n-Butyllithium | 4- | Reaction with CO₂ to form Dibenzofuran-4-carboxylic acid |

| Dibenzofuran | sec-Butyllithium | 4- and 6- (sequential) | Reaction with electrophiles for 4,6-disubstitution |

| 3-Pivaloylaminodibenzofuran | n-Butyllithium | 4- (α to amino) | Reaction with DMF to form an aldehyde |

| 2-Pivaloylaminodibenzofuran | n-Butyllithium | 1- (δ to amino) | Reaction with DMF to form an aldehyde |

Sources: libretexts.orgsavemyexams.com

Rearrangement Reactions

Rearrangement reactions of dibenzofuran esters, derived from the corresponding alcohol, provide strategic routes to substituted hydroxyacetyldibenzofurans. The Fries rearrangement, in particular, can be induced through either photochemical or thermal Lewis acid-catalyzed conditions, often yielding different product distributions. A key starting material for these studies is dibenzofuran-2-yl ethanoate, an acetyl ester derivative. uminho.pt

The photo-Fries rearrangement is a powerful method for acyl group migration in aryl esters, proceeding through a radical-based mechanism. uminho.pt Upon ultraviolet irradiation (e.g., at 254 nm), the dibenzofuran-2-yl ethanoate molecule enters an excited singlet state. uminho.pt This is followed by the homolytic cleavage of the ester's C-O bond, generating a caged radical pair consisting of a dibenzofuranoxy radical and an acyl radical. uminho.pt

Within the solvent cage, these radical pairs can recombine in several ways. uminho.pt Recombination at the ortho positions (C1 or C3) relative to the oxygen atom yields 1-acetyl-dibenzofuran-2-ol and 3-acetyl-dibenzofuran-2-ol. Recombination can also occur at the para position (C8), although this is less commonly reported for this specific substrate. Alternatively, the radicals can recombine to reform the starting ester. uminho.pt If the radicals diffuse out of the solvent cage, the dibenzofuranoxy radical can abstract a hydrogen atom from the solvent to form the by-product dibenzofuran-2-ol. uminho.pt

The polarity of the solvent plays a crucial role in the reaction's outcome. Polar solvents can stabilize the radical intermediates, which favors the formation of rearrangement products within the solvent cage. uminho.pt However, increased solvent polarity also enhances the probability of the dibenzofuranoxy radical escaping the cage to form the diffusion product, dibenzofuran-2-ol. uminho.pt Studies show that in solvents like ethanol (B145695) and acetonitrile, the formation of the parent alcohol, dibenzofuran-2-ol, is more significant compared to less polar solvents like cyclohexane. uminho.pt

Product Distribution in Photo-Fries Rearrangement of Dibenzofuran-2-yl Ethanoate

Reaction Conditions: Irradiation at 254 nm. Data sourced from Oliveira et al. (2004). uminho.pt

| Solvent | Conversion (%) | Yield of 1-Acetyl-dibenzofuran-2-ol (%) | Yield of 3-Acetyl-dibenzofuran-2-ol (%) | Yield of Dibenzofuran-2-ol (%) |

|---|---|---|---|---|

| Cyclohexane | 75 | 14 | 32 | 12 |

| Dichloromethane | 85 | 15 | 29 | 23 |

| Acetonitrile | 90 | 20 | 25 | 30 |

| Ethanol | 92 | 22 | 20 | 35 |

The thermal Fries rearrangement, facilitated by a Lewis acid, proceeds through an ionic mechanism. uminho.pt In this process, the Lewis acid (e.g., aluminum chloride, AlCl₃, or titanium tetrachloride, TiCl₄) coordinates to the carbonyl oxygen of the acyl group in dibenzofuran-2-yl ethanoate. This coordination weakens the ester linkage, promoting its cleavage to form an intimate, solvent-caged ion pair consisting of a dibenzofuranoxy-Lewis acid complex and an acylium cation. uminho.pt

This electrophilic acylium ion then attacks the electron-rich dibenzofuran ring, primarily at the ortho and para positions, in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the intermediate releases the final o-hydroxyacetyldibenzofuran products. uminho.ptresearchgate.net

The choice of Lewis acid, reaction temperature, and solvent significantly influences the regioselectivity and yield of the products. For instance, using AlCl₃ without a solvent at elevated temperatures tends to favor the thermodynamically more stable product, 1-acetyl-dibenzofuran-2-ol. In contrast, using TiCl₄ in a solvent like dichloromethane at lower temperatures can provide improved yields of specific isomers. uminho.pt The selection of appropriate reaction conditions is therefore critical for directing the rearrangement to obtain desired ortho-acylated hydroxydibenzofurans for preparative purposes. uminho.ptresearchgate.net

Product Yields in Lewis Acid-Catalyzed Fries Rearrangement

Data based on the work of Oliveira et al. (2004). uminho.pt

| Lewis Acid | Solvent | Temperature (°C) | Yield of 1-Acetyl-dibenzofuran-2-ol (%) | Yield of 3-Acetyl-dibenzofuran-2-ol (%) |

|---|---|---|---|---|

| AlCl₃ | None | 100-160 | 50-65 | Trace |

| TiCl₄ | Dichloromethane | Room Temp | 25 | 15 |

Photochemical Caging and Decaging Mechanisms

Derivatives of dibenzofuran, particularly nitrodibenzofuran (NDBF), have emerged as highly effective photolabile protecting groups (PPGs), also known as "caging" groups. iris-biotech.desci-hub.se These groups allow for the temporary masking of a functional group on a molecule, rendering it inert until its activity is restored by irradiation with light—a process called "decaging" or "uncaging." iris-biotech.denih.gov This technique provides precise spatial and temporal control over the release of active molecules. wikipedia.org

A prominent example is the 3-nitro-2-ethyldibenzofuran group, a derivative related to this compound, which can be attached to various functional groups like thiols or phosphates. sci-hub.senih.gov The NDBF chromophore is particularly valuable because it is sensitive to both one-photon (1P) ultraviolet (UV) light (e.g., 365 nm) and two-photon (2P) near-infrared (near-IR) light (e.g., 700-800 nm). iris-biotech.denih.gov

The decaging mechanism for nitrobenzyl-type PPGs, including NDBF, typically follows a Norrish Type II-like pathway. wikipedia.orgnih.gov Upon photoexcitation, an intramolecular hydrogen abstraction occurs, leading to the formation of an aci-nitro intermediate, which then rapidly rearranges to release the caged molecule and a nitroso ketone byproduct. wikipedia.org

The ability to use two-photon excitation with near-IR light is a significant advantage for biological applications. nih.gov Near-IR light penetrates deeper into tissue, causes less photodamage to cells, and can be focused more precisely than UV light. iris-biotech.denih.gov Researchers have developed various NDBF derivatives, such as those with methoxy (B1213986) or dimethylamino substituents, to enhance their two-photon absorption cross-sections and shift absorption wavelengths, further improving their utility for in vivo applications. sci-hub.seresearchgate.net

Properties of Selected Dibenzofuran-Based Photocaging Groups

A summary of NDBF derivatives and their photochemical properties.

| Caging Group | Typical Uncaging Wavelength(s) | Key Features and Applications | Reference |

|---|---|---|---|

| Nitrodibenzofuran (NDBF) | 365 nm (1P); ~800 nm (2P) | Efficient one- and two-photon uncaging; used for caging thiols in peptides. | iris-biotech.de |

| 3-Nitro-2-ethyldibenzofuran (NDBF) | 365 nm (1P); 710 nm (2P) | Excellent two-photon uncaging efficiency (δu = 0.6 GM); applied to caging nucleotides. | nih.gov |

| Methoxy-substituted NDBF (MeO-NDBF) | UV (1P); Two-photon (2P) | Improved two-photon action cross-section for thiol protection in solid-phase peptide synthesis. | sci-hub.se |

| Dimethylamino-NDBF (DMA-NDBF) | ~420 nm (1P); 770-1060 nm (2P) | Red-shifted absorption and high two-photon cross-section; enables orthogonal photorelease. | researchgate.net |

Advanced Derivatives and Their Functionalization Strategies

Nitro-Substituted Dibenzofuran (B1670420) Ethanol (B145695) Derivatives for Photochemical Caging Applications

Nitro-substituted dibenzofuran derivatives are at the forefront of photochemical research, particularly as "caging" groups. These molecules can temporarily inactivate a biologically active molecule until a flash of light releases it. The nitrodibenzofuran (NDBF) chromophore is particularly effective for this purpose.

Researchers have developed 3-nitro-2-ethyldibenzofuran (NDBF) as a two-photon caging group. researchgate.net This derivative is designed to release a protected substrate upon light irradiation. The synthesis of NDBF and its subsequent application to a caged thymidine (B127349) phosphoramidite (B1245037) highlight its utility in DNA synthesis. researchgate.net The NDBF caging moiety is stable under standard DNA synthesis conditions, allowing for its incorporation into oligonucleotides for photo-controllable biological experiments. researchgate.net

A key advantage of the NDBF group is its photochemical fragmentation mechanism, which follows a classical Norrish type II pathway. researchgate.net This allows for the efficient caging and uncaging of less acidic functional groups, a limitation of some other caging groups. researchgate.net The photolysis of an NDBF derivative of EGTA (a calcium chelator) is significantly more efficient than many widely used caged compounds, with a quantum yield of photolysis of 0.7 and an extinction coefficient of 18,400 M⁻¹cm⁻¹. psu.edu

Further modifications, such as the introduction of a methoxy (B1213986) substituent to the NDBF core, have been explored to enhance its properties. A methoxy-substituted nitrodibenzofuran-based protecting group demonstrated an improved two-photon action cross-section for protecting thiols during solid-phase peptide synthesis. solubilityofthings.comnih.gov This highlights the tunability of the NDBF scaffold to create even more efficient tools for biological research.

Table 1: Photochemical Properties of NDBF Derivatives

| Derivative | Application | Key Findings | Citations |

|---|---|---|---|

| 3-Nitro-2-ethyldibenzofuran (NDBF) | Two-photon caging of thymidine phosphoramidite | Stable under DNA synthesis conditions; efficient uncaging via Norrish type II mechanism. | researchgate.net |

| NDBF-EGTA | Caged calcium for biological studies | High quantum yield (0.7) and extinction coefficient (18,400 M⁻¹cm⁻¹); rapid Ca²⁺ release. | psu.edu |

Amino-Substituted Dibenzofuran Ethanol Derivatives and Salt Formations

Dibenzofuran-2-yl Ethanoate Derivatives in Fries Rearrangement Studies

The Fries rearrangement of dibenzofuran-2-yl ethanoate serves as a valuable synthetic route to obtain ortho-hydroxyacetyldibenzofurans. organic-chemistry.orgnih.gov This reaction can be induced either photochemically or through catalysis by a Lewis acid under thermal conditions. organic-chemistry.orgekb.egresearchgate.net

The synthesis of dibenzofuran-2-yl ethanoate is achieved with a near-quantitative yield (98%) by reacting dibenzofuran-2-ol with diethylmalonate in pyridine (B92270). organic-chemistry.org Investigations into the Fries rearrangement of this ester have been conducted under various conditions to determine the optimal pathway for producing acylated hydroxydibenzofurans. organic-chemistry.orgnih.gov

The photochemical Fries rearrangement proceeds via radical intermediates, where electronic excitation leads to the homolytic cleavage of the ester bond, forming aryloxy and acyl radical pairs within a solvent cage. organic-chemistry.orgekb.eg In contrast, the thermal reaction, catalyzed by Lewis acids like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), involves the formation of a solvent-caged ion pair. organic-chemistry.org

Studies have shown that the selection of reaction conditions is crucial for achieving viable preparative routes to the desired ortho-acylated products. organic-chemistry.orgnih.gov For instance, experiments using AlCl₃ or TiCl₄ in dichloromethane (B109758) at room or reflux temperatures did not lead to significant rearrangement, and in some cases, resulted in the decomposition of the starting material. organic-chemistry.org The photochemical approach, however, has proven to be a more successful strategy for obtaining these valuable derivatives. organic-chemistry.org

Table 2: Conditions for Fries Rearrangement of Dibenzofuran-2-yl Ethanoate

| Reaction Type | Conditions | Outcome | Citations |

|---|---|---|---|

| Synthesis | Dibenzofuran-2-ol, diethylmalonate, pyridine | 98% yield of dibenzofuran-2-yl ethanoate | organic-chemistry.org |

| Lewis Acid-Catalyzed | AlCl₃ or TiCl₄ in dichloromethane | No significant rearrangement; decomposition observed | organic-chemistry.org |

Symmetric Terephthalamide (B1206420) Derivatives of Dibenzofuran

Symmetric terephthalamide derivatives of dibenzofuran represent a class of compounds synthesized for their potential biological importance. biointerfaceresearch.com The synthesis of these molecules typically starts from 2-acetylbenzofuran (B162037) and involves a sequence of chemical reactions, including condensation, reduction, and coupling. biointerfaceresearch.com

A notable step in the synthesis is the formation of an amine intermediate, which has been achieved using a novel reduction method under microwave irradiation. biointerfaceresearch.com The final terephthalamide derivatives are formed by coupling this amine with terephthaloyl chloride. The structures of these newly synthesized compounds are typically confirmed using a variety of spectroscopic methods, such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. biointerfaceresearch.com

Research into these symmetric terephthalamide derivatives has included in-vitro antimicrobial studies. The findings from these studies have indicated that the compounds are moderately effective as antibacterial agents but exhibit poor antifungal activity. biointerfaceresearch.com The terephthalamide scaffold is of interest due to its multiple binding sites, which can mimic the α-helical region of certain peptides. biointerfaceresearch.com

Dibenzofuran-2-sulfonyl Dipeptide Conjugates and Their Metal Complexes

Dibenzofuran-2-sulfonyl chloride has been utilized as a starting material for the synthesis of novel dipeptide and tripeptide derivatives. These peptides are created by coupling the sulfonyl chloride with amino acids or their esters. For instance, dibenzofuran-2-sulfonyl-DL-phenylalanyl chloride has been used to synthesize dipeptides.

The synthesis process involves several steps. Initially, dibenzofuran-2-sulfonyl chloride is coupled with an amino acid ester, which is then converted to the corresponding dibenzofuran-2-sulfonyl-amino acid. This product is subsequently coupled with another amino acid ester to form the dipeptide ester, which can be further hydrolyzed to the dipeptide.

Furthermore, these dipeptide ligands have been used to form complexes with metal ions, such as copper(II). The interaction between peptides and metal ions is of significant interest as it can influence the redox activity of the metal and lead to the development of new metallodrugs with improved bioavailability. The resulting peptide conjugates and their metal complexes have been characterized by various spectral methods.

Derivatives for Luminescent Material Research

Dibenzofuran derivatives are increasingly being explored for their applications in luminescent materials, particularly for use in organic light-emitting diodes (OLEDs). nih.gov The rigid and planar structure of the dibenzofuran core, combined with its thermal and chemical stability, makes it an excellent building block for designing new light-emitting compounds.

One area of focus is the development of materials for thermally activated delayed fluorescence (TADF). A novel design strategy involves decorating the dibenzofuran core with electron-donating and electron-withdrawing groups to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ekb.eg For example, attaching four carbazole-type electron donors to one side of the dibenzofuran and two cyano (CN) electron-withdrawing units to the other side has led to the creation of TADF emitters with high external quantum efficiencies (EQEs) in OLED devices. ekb.eg

Dibenzofuran derivatives have also been used as host materials for phosphorescent OLEDs. By combining dibenzofuran with other moieties like triazine, n-type host materials have been developed that contribute to high-efficiency and long-lifetime green phosphorescent OLEDs. Additionally, dibenzofuran-containing anthracene (B1667546) derivatives have been synthesized and investigated as blue electroluminescent materials. The non-planar, twisted structures of some of these derivatives help to reduce molecular aggregation, leading to good thermal properties and high quantum yields in the solid state.

Design and Synthesis of Dibenzofuran Derivatives as Enzyme Ligands

The dibenzofuran scaffold is a privileged heterocyclic system that serves as a foundational structure in the development of potent and selective enzyme ligands. Its rigid, planar, and aromatic nature provides a robust framework for the strategic placement of functional groups to interact with enzyme active sites. Researchers have successfully designed and synthesized a variety of dibenzofuran derivatives targeting several important enzyme classes, including kinases, phosphatases, and cytochromes. The functionalization strategies employed are diverse, aiming to optimize binding affinity, selectivity, and other pharmacologically relevant properties.

Synthetic access to the dibenzofuran core generally follows two main pathways: the construction of the central furan (B31954) ring via intramolecular C-C bond formation from diaryl ether precursors, or through an intramolecular C-O bond formation (etherification) from 2-arylphenol intermediates. mdpi.com Modern methods, such as palladium-catalyzed C-H activation and domino reactions, have expanded the synthetic toolbox, allowing for more efficient and versatile functionalization. acs.orgresearchgate.net

Kinase Inhibitors

Kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. The dibenzofuran scaffold has emerged as a promising lead structure for developing novel kinase inhibitors. acs.org

Pim and CLK1 Kinase Inhibitors: Inspired by the natural product cercosporamide, researchers have developed dibenzofuran derivatives as dual inhibitors of Pim and cdc2-like kinases (CLK1). mdpi.com The synthesis often begins with the construction of a substituted diaryl ether via an Ullmann-type coupling, followed by a palladium-mediated C-H activation to form the dibenzofuran ring. mdpi.com Subsequent modifications, such as chlorosulfonylation and amidation, introduce functionalities that are crucial for kinase binding. mdpi.com

Casein Kinase 2 (CK2) Inhibitors: Human protein kinase CK2 is another significant target in cancer therapy. acs.org A synthetic route involving the cycloaddition of a p-benzoquinone with a cyclohexadiene has been employed to create a dihydrodibenzofuran system, which is then further functionalized. acs.org Structure-activity relationship (SAR) studies have demonstrated that halogen substitutions at the C7 and C9 positions of the dibenzofuran core significantly enhance inhibitory potency. For instance, 7,9-dichloro and 7,9-dibromo derivatives exhibit IC₅₀ values in the low nanomolar range against CK2. acs.org

| Compound | Substituents | IC₅₀ (nM) |

|---|---|---|

| 12b | 7,9-Dichloro-8-hydroxy-4-[(phenylamino)methylene] | 5.8 |

| 12c | 7,9-Dibromo-8-hydroxy-4-[(phenylamino)methylene] | 5.8 |

Phosphatase Inhibitors

Protein tyrosine phosphatases (PTPs) are enzymes that play critical roles in cellular signaling pathways. Their inhibition is a therapeutic strategy for diseases like diabetes and cancer.

PTP-MEG2 Inhibitors: A series of novel dibenzofuran derivatives have been synthesized and evaluated as inhibitors of PTP-MEG2, a phosphatase involved in various cell signaling processes. oncotarget.comsemanticscholar.org A three-dimensional quantitative structure-activity relationship (3D-QSAR) study revealed that the presence of one ring aromatic (RA), three hydrophobic (Hyd), and two hydrogen bond acceptor (HBA) features are important for potent inhibition. oncotarget.com Docking studies suggest that these derivatives bind to the active site and unique nearby peripheral pockets, which contributes to their potency and selectivity. oncotarget.comsemanticscholar.org

| Compound | R₁ Substituent | R₂ Substituent | IC₅₀ (µM) |

|---|---|---|---|

| 10a | H | 4-fluorobenzyl | 0.32 |

| 10b | H | 4-chlorobenzyl | 0.39 |

| 10c | H | 4-bromobenzyl | 0.45 |

| 10d | H | 4-methylbenzyl | 0.51 |

PTP1B Inhibitors: Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) signaling, making it a prime target for type 2 diabetes therapies. nih.govresearchgate.net Synthesized dibenzofurans with adjacent hydroxy and carbomethoxy functionalities have shown significant PTP1B inhibitory activity. researchgate.net Molecular docking studies indicate that these compounds bind deep within the PTP1B catalytic site, forming crucial hydrogen bonds and electrostatic interactions with key residues such as Asp181 and Arg221. researchgate.net

Other Enzyme Ligands

The versatility of the dibenzofuran scaffold extends to other enzyme targets as well.

Cytochrome P450 Ligands: Polychlorinated dibenzofurans (PCDFs) have been studied extensively as ligands for the 2,3,7,8-TCDD receptor protein and inducers of cytochrome P-448-dependent monooxygenases. nih.gov Quantitative structure-activity relationship (QSAR) analyses show that the binding affinities and enzyme induction potencies are highly dependent on the chlorine substitution pattern and the lipophilicity of other substituents on the dibenzofuran ring. nih.govnih.gov

DNA Gyrase Inhibitors: Through a molecular hybridization approach, dibenzofuran structures have been combined with 1,2,3-triazole moieties to create potent inhibitors of E. coli DNA gyrase, an important target for antibacterial agents. researchgate.net

Fluorescent Probes for Enzyme Activity: Dibenzofuran α-amino acids have been synthesized as conformationally rigid and fluorescent analogues of tyrosine. acs.orgacs.org These derivatives can be incorporated into peptides and used as Förster resonance energy transfer (FRET) donors to monitor the activity of enzymes like serine proteases. acs.org Synthesis of these probes has been achieved via Pd(II)-catalyzed C-O cyclization or through a more efficient Negishi coupling of halogenated dibenzofurans with an organozinc reagent derived from 3-iodoalanine. acs.orgacs.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the covalent structure of Dibenzofuran-2-ethanol. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, a complete picture of the molecular framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. For this compound, the spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the dibenzofuran (B1670420) core, and the aliphatic region, for the protons of the ethanol (B145695) side chain.

Aromatic Region: The seven protons on the dibenzofuran skeleton are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns are influenced by the position of the ethanol substituent and the electronic effects of the furan (B31954) oxygen. Protons closer to the oxygen atom or in sterically hindered positions will exhibit distinct shifts.

Aliphatic Region: The ethanol side chain (-CH₂CH₂OH) gives rise to characteristic signals. The methylene (B1212753) group adjacent to the aromatic ring (Ar-CH₂) would likely appear as a triplet, coupled to the neighboring methylene group. The second methylene group (-CH₂OH) would also be a triplet, coupled to both the first methylene group and the hydroxyl proton. The hydroxyl proton (-OH) typically appears as a broad singlet, though its multiplicity can be a triplet if coupling to the adjacent CH₂ is resolved, which is more likely in a dry solvent. Its chemical shift is variable and depends on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has 14 carbon atoms.

Aromatic Carbons: The 12 carbons of the dibenzofuran core will produce signals in the aromatic region (δ 110-160 ppm). The two carbons bonded to the oxygen atom (C4a and C5a) are expected at the most downfield positions within this range. The carbon atom to which the ethanol group is attached (C2) will also show a characteristic shift.

Aliphatic Carbons: The two carbons of the ethanol side chain will appear in the upfield region of the spectrum. The -CH₂OH carbon is expected around δ 60-65 ppm, while the Ar-CH₂ carbon would be further upfield, typically around δ 30-40 ppm.

Unequivocal assignment of all proton and carbon signals is typically achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which establish ¹H-¹H and ¹H-¹³C connectivities. scielo.brresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the parent dibenzofuran structure and typical values for ethanol side chains. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 110 - 160 |

| Ar-C H₂- | - | ~39 |

| Ar-CH₂- | ~2.9 (t) | - |

| -C H₂OH | - | ~62 |

| -CH₂OH | ~3.9 (t) | - |

| -OH | Variable (broad s or t) | - |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, through IR and FTIR techniques, is crucial for identifying the functional groups within this compound and studying non-covalent interactions, particularly hydrogen bonding. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

The FTIR spectrum of this compound is expected to show several key absorption bands:

O-H Stretching: The hydroxyl group (-OH) is responsible for a prominent band, typically broad, in the region of 3200-3600 cm⁻¹. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between molecules of this compound. In dilute solutions in a non-polar solvent, a sharper, higher frequency "free" O-H stretching band might be observed around 3600 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of sharp bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aliphatic C-H stretching vibrations from the ethanol side chain are observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations produce a series of sharp to medium intensity bands in the 1450-1600 cm⁻¹ region, which are characteristic of the dibenzofuran core.

C-O Stretching: The spectrum will contain C-O stretching bands. The aryl ether C-O-C stretch of the furan ring typically appears around 1200-1280 cm⁻¹. The alcohol C-O stretch of the ethanol group is expected in the 1000-1200 cm⁻¹ range.

O-H Bending: The in-plane bending vibration of the O-H group is found in the 1330-1440 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings give rise to strong bands in the 675-900 cm⁻¹ region, and their exact positions can help confirm the substitution pattern on the aromatic rings.

The position and shape of the O-H stretching band are particularly sensitive to the molecule's environment, making FTIR an excellent tool for studying hydrogen bonding interactions with solvents or other molecules. researchgate.netresearchgate.netsemanticscholar.org

Table 2: Characteristic IR/FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3050 - 3150 | Medium, Sharp |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium, Sharp |

| C-O Stretch (Aryl Ether) | Ar-O-Ar | 1200 - 1280 | Strong |

| C-O Stretch (Alcohol) | -CH₂-OH | 1000 - 1200 | Strong |

| C-H Bend (Aromatic) | Ar-H | 675 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore in this compound is the dibenzofuran ring system. The ethanol substituent acts as an auxochrome, a group that modifies the absorption of the chromophore.

The UV-Vis spectrum of this compound is expected to be similar to that of the parent dibenzofuran, which exhibits strong absorptions in the UV region. The primary electronic transitions are π → π* transitions, associated with the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated aromatic system. tanta.edu.egubbcluj.ro The spectrum would likely show multiple absorption bands, corresponding to different electronic transitions within the dibenzofuran moiety.

The presence of the hydroxyl group and the alkyl chain (auxochromes) may cause small shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to unsubstituted dibenzofuran. This is known as a bathochromic shift (to longer wavelength) or hypsochromic shift (to shorter wavelength). The polarity of the solvent can also influence the spectrum; polar solvents can stabilize the ground or excited states differently, leading to shifts in λ_max. For instance, π → π* transitions often experience a red shift (bathochromic) as solvent polarity increases. tanta.edu.eg

Table 3: Expected UV-Vis Absorption Data for this compound (Note: Based on the dibenzofuran chromophore. The ethanol auxochrome may cause slight shifts.)

| Transition Type | Typical Wavelength Range (nm) | Chromophore |

| π → π* | 200 - 350 | Dibenzofuran Ring System |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule. It also provides structural information through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrometer, molecules are ionized to form a molecular ion (M⁺˙), which then breaks apart into smaller, charged fragments.

For this compound (C₁₄H₁₂O₂), the molecular weight is 212.24 g/mol . The high-resolution mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) value corresponding to this exact mass.

The fragmentation of the molecular ion is predictable based on the structure:

Alpha-Cleavage: A common pathway for alcohols is the cleavage of the C-C bond alpha to the oxygen atom. For this compound, this would involve the cleavage between the two -CH₂- groups, leading to the loss of a ·CH₂OH radical (mass 31) and the formation of a stable benzylic-type cation [Dibenzofuran-CH₂]⁺ at m/z 181. This is often a prominent peak. youtube.com

Dehydration: Alcohols frequently undergo the loss of a water molecule (H₂O, mass 18), leading to a peak at M-18 (m/z 194). youtube.comlibretexts.org

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the ethyl side chain would result in a dibenzofuranyl cation (m/z 167) or a related fragment.

Fragmentation of the Dibenzofuran Core: The stable aromatic system can also fragment, typically through the loss of small molecules like CO (carbon monoxide, mass 28) or CHO, leading to characteristic peaks in the lower mass range. researchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 212 | [C₁₄H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 194 | [C₁₄H₁₀O]⁺˙ | Loss of H₂O (Dehydration) |

| 181 | [C₁₃H₉O]⁺ | Alpha-cleavage (Loss of ·CH₂OH) |

| 167 | [C₁₂H₇O]⁺ | Benzylic cleavage (Loss of ·C₂H₄OH) |

| 139 | [C₁₁H₇]⁺ | Loss of CO from m/z 167 |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the ethanol side chain relative to the planar dibenzofuran ring.

Crystal Packing: How individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: Direct visualization of non-covalent interactions, such as hydrogen bonds (O-H···O) between the hydroxyl groups of adjacent molecules, and potential π-π stacking interactions between the aromatic rings.

This data provides an unambiguous structural proof and is invaluable for understanding the forces that govern the solid-state properties of the compound. canterbury.ac.ukresearchgate.net Currently, the crystal structure of this compound is not publicly available in crystallographic databases.

Multi-Spectroscopic Approaches for Non-Covalent Interaction Studies

The study of weak non-covalent interactions, which are critical in molecular recognition and self-assembly, often requires a combination of high-resolution spectroscopic techniques coupled with theoretical calculations.

To study molecules and their complexes in an isolated, collision-free environment, supersonic jet expansions are employed. purdue.edu In this technique, the molecule of interest is mixed with a carrier gas (like Argon or Neon) at high pressure and expanded through a small nozzle into a vacuum. This process dramatically cools the molecules to very low rotational and vibrational temperatures, simplifying their spectra and allowing for the study of weakly bound complexes. researchgate.net

A multi-spectroscopic approach combining several techniques is particularly powerful for characterizing the non-covalent interactions of this compound, such as the formation of dimers or complexes with solvent molecules like water. rsc.org

Electronic Spectroscopy (Laser-Induced Fluorescence - LIF): By tuning a laser and monitoring the resulting fluorescence, the electronic transitions of different species (monomer, dimer, etc.) in the jet can be distinguished. The shift in the transition energy of a complex compared to the monomer provides clues about the nature and location of the intermolecular bond. rsc.org

Vibrational Spectroscopy (IR/UV Double Resonance): This isomer-selective technique provides the vibrational spectrum of a specific species identified by its electronic transition. For this compound, this could be used to measure the O-H stretching frequency of the monomer versus a hydrogen-bonded dimer, giving a direct measure of the hydrogen bond strength. rsc.org

Rotational Spectroscopy (Fourier Transform Microwave - FTMW): This is the most definitive method for determining the precise geometry of molecules and their complexes in the gas phase. By measuring the rotational constants, it is possible to determine the distances and angles between the constituent parts of a complex with very high precision, allowing for the unambiguous identification of the docking site (e.g., whether a water molecule binds to the hydroxyl group or the aromatic π-system). rsc.orgillinois.edu

Such studies on the parent dibenzofuran molecule have revealed that water and small alcohols can bind either to the ether oxygen or to the π-system, and the preferred binding site is governed by a delicate balance of hydrogen bonding and dispersion forces. rsc.org Similar techniques could be applied to this compound to explore its self-association and interaction with other molecules in the gas phase.

IR/UV Laser Spectroscopy for Isomer-Specific Analysis

Infrared/Ultraviolet (IR/UV) double resonance spectroscopy is a powerful technique for obtaining conformer-specific vibrational spectra of molecules in the gas phase. This method combines the isomer selectivity of electronic spectroscopy with the structural sensitivity of infrared spectroscopy.

The process begins by introducing the sample into a vacuum chamber where it is seeded into a supersonic jet expansion. This cools the molecules to very low rotational and vibrational temperatures, simplifying their spectra and stabilizing different conformational isomers in their respective potential energy minima.

In an IR/UV double resonance experiment, two lasers are used. The UV laser is tuned to a specific electronic transition of a single conformer. The IR laser is scanned across a range of vibrational frequencies. When the IR laser is resonant with a vibrational transition of the selected conformer, it excites the molecule, causing a depletion in the ground state population of that specific isomer. This depletion is detected as a dip in the ion signal or fluorescence intensity produced by the UV laser. By monitoring this dip as the IR frequency is scanned, a vibrational spectrum of a single, selected conformer is recorded.

This technique would be highly valuable for analyzing this compound. The flexible ethanol side chain attached to the rigid dibenzofuran frame can adopt several different spatial orientations, leading to various conformers. These conformers would likely have distinct O-H stretching frequencies in the infrared spectrum, which are sensitive to the local environment and intramolecular interactions, such as hydrogen bonding with the furan oxygen or the π-system of the aromatic rings. IR/UV spectroscopy would allow researchers to isolate each conformer electronically and then measure its unique vibrational fingerprint, providing definitive structural assignments.

Detailed research findings and data tables for the application of this technique specifically to this compound are not available in the reviewed scientific literature.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy for Rotational Parameters

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a state-of-the-art technique for determining the precise three-dimensional structure of molecules in the gas phase. nih.gov It measures the rotational transitions of a molecule with extremely high resolution, allowing for the determination of its rotational constants (A, B, and C). chemicalbook.com These constants are inversely related to the molecule's moments of inertia, which are determined by the mass and position of every atom in the molecule.

In a CP-FTMW experiment, a short, broadband microwave pulse (a "chirp") is used to polarize all rotational transitions within its frequency range simultaneously. nih.gov After the pulse, the molecules emit a free induction decay (FID) signal, which is a time-domain signal containing information on all the excited rotational transitions. This FID is digitized and Fourier transformed to produce a frequency-domain rotational spectrum. nih.gov

By fitting the observed transition frequencies to a quantum mechanical model, a highly accurate set of rotational constants can be extracted. chemicalbook.com This experimental data is then compared with the rotational constants calculated for theoretically predicted structures (e.g., from quantum chemical calculations). A close match between experimental and theoretical constants provides an unambiguous identification of the observed molecular conformation. nih.gov

For this compound, CP-FTMW spectroscopy would be the definitive method for determining the exact geometry of its conformers. Each unique conformer would possess a distinct set of moments of inertia and, therefore, a unique rotational spectrum. The high resolution of this technique would enable the precise determination of bond lengths and angles, as well as the subtle structural changes that occur upon isotopic substitution.

Detailed research findings and data tables for the application of this technique specifically to this compound are not available in the reviewed scientific literature. For reference, the rotational constants of the parent molecule, dibenzofuran, have been determined to be A=2278.19770(38) MHz, B=601.12248(10) MHz, and C=475.753120(98) MHz. ekb.eg

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely employed to study the structural, electronic, and reactive properties of dibenzofuran (B1670420) systems due to its favorable balance of accuracy and computational cost.

DFT calculations are instrumental in elucidating complex reaction pathways. A notable example is the investigation of the Fries rearrangement of dibenzofuran-2-yl ethanoate, a precursor to many functionalized dibenzofurans. Theoretical examinations at the DFT level have been used to explore the competition between photochemical and thermal Lewis-acid catalyzed conditions. researchgate.net

Under thermal conditions with a Lewis acid, the reaction predominantly yields 2-hydroxydibenzofuran-3-yl methyl ketone and 8-hydroxydibenzofuran-2-yl methyl ketone. researchgate.net In contrast, the photo-Fries reaction, often carried out with a low-pressure mercury lamp, mainly produces 2-hydroxydibenzofuran-1-yl methyl ketone and 2-hydroxydibenzofuran-3-yl methyl ketone. researchgate.net DFT studies help to model the transition states and intermediates involved in these distinct pathways, explaining the observed product distributions and the influence of factors like solvent polarity and temperature. researchgate.net These theoretical models can rationalize the competition between intramolecular and intermolecular mechanisms, providing a viable route to selectively synthesize ortho-acylated hydroxydibenzofurans. researchgate.net

The electronic properties of the core dibenzofuran structure have been analyzed using DFT at the B3LYP/6-311G(d,p) level to understand its intrinsic reactivity and stability. researchgate.net Key global reactivity parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netshd-pub.org.rs

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a larger gap suggests higher kinetic stability. researchgate.netshd-pub.org.rs For the parent dibenzofuran molecule, this gap is calculated to be 5.028 eV, indicating a hard molecule with high stability. researchgate.net From the HOMO and LUMO energies, other properties such as chemical potential (μ), electronegativity (χ), global hardness (η), global softness (ζ), and the electrophilicity index (ω) are determined. researchgate.net These parameters provide a quantitative measure of the molecule's tendency to accept or donate electrons in a reaction.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.265 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.237 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.028 | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Chemical Potential (μ) | -3.751 | Measures the escaping tendency of electrons from a system. researchgate.net |

| Electronegativity (χ) | 3.751 | The power of an atom in a molecule to attract electrons to itself. researchgate.net |

| Global Hardness (η) | 2.514 | Resistance to change in electron distribution or charge transfer. researchgate.net |

| Global Softness (ζ) | 0.398 (eV)-1 | The reciprocal of hardness; indicates higher reactivity. researchgate.net |

| Electrophilicity Index (ω) | 2.798 | Measures the energy stabilization when the system acquires additional electronic charge. researchgate.net |

Data based on DFT B3LYP/6-311G(d,p) calculations for the parent dibenzofuran molecule. researchgate.net

DFT with dispersion corrections is crucial for studying the non-covalent interactions that govern the formation of molecular complexes. nih.govrsc.org Theoretical studies on complexes of dibenzofuran with solvent molecules like water, methanol, and tert-butyl alcohol have revealed the delicate balance between different types of interactions. rsc.orgresearchgate.net

Structural optimization at the B3LYP-D3(BJ)/def2-TZVP level identifies the minimum energy geometries of these complexes. rsc.org For instance, in the dibenzofuran-water complex, an OH⋯O structure, where the water molecule forms a hydrogen bond with the furan (B31954) oxygen, is found to be the most stable. rsc.org For the dibenzofuran-methanol complex, both an OH⋯O isomer and an OH⋯π isomer (where the interaction is with the aromatic π-system) are observed to be nearly isoenergetic. rsc.org In the case of the larger dibenzofuran-tert-butyl alcohol complex, only a π-bound structure is found. nih.govrsc.org These findings highlight how the planarity and rigidity of the dibenzofuran scaffold influence the preferred docking sites for different interaction partners. nih.govresearchgate.net

High-Level Ab Initio Methods (e.g., Coupled Cluster Approaches, Symmetry Adapted Perturbation Theory) for Intermolecular Interactions

For a more precise quantification of intermolecular forces, high-level ab initio methods are employed. Coupled cluster approaches, such as Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and Perturbative Triples (DLPNO-CCSD(T)), and Symmetry-Adapted Perturbation Theory (SAPT) provide detailed energy decomposition. rsc.orgchemrxiv.orgnih.gov

These methods have been applied to analyze the interaction energies in dibenzofuran-solvent complexes. nih.govrsc.org SAPT partitions the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (London forces). chemrxiv.orgnih.gov For example, in dibenzofuran complexes, SAPT calculations show that OH⋯O bound structures are dominated by electrostatic contributions, whereas OH⋯π arrangements exhibit significantly larger dispersion contributions. rsc.org This detailed analysis is essential for understanding the nature of non-covalent interactions that control molecular recognition and aggregation. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how ligands, such as dibenzofuran derivatives, interact with biological targets. nih.govnih.gov

In studies of novel dibenzofuran derivatives as inhibitors of Protein Tyrosine Phosphatase PTP-MEG2, docking simulations have been performed to elucidate their binding modes. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein. nih.gov For example, docking studies indicated that potent inhibitors achieve their specificity by targeting not only the active site but also unique peripheral binding pockets. nih.gov The insights from these simulations are crucial for explaining the structure-activity relationship and for designing more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are employed to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For dibenzofuran derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for inhibitory activity against targets like PTP-MEG2. nih.gov

Using techniques such as the "HipHop" algorithm, a common-feature pharmacophore hypothesis can be generated. nih.gov A pharmacophore model identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that are critical for biological activity. nih.gov For a series of PTP-MEG2 inhibitors, a generated pharmacophore model revealed that a combination of one ring aromatic feature, three hydrophobic groups, and two hydrogen bond acceptors was important for binding. nih.gov Such models provide a framework for predicting the activity of new derivatives and guiding the synthesis of optimized lead compounds. nih.gov

Advanced Applications in Materials Science and Chemical Biology Research

Utilization as Caging Groups in Photochemistry and Molecular Biology Tools

Dibenzofuran (B1670420) derivatives, particularly those with nitro substitutions, have been effectively utilized as photolabile protecting groups, or "caging groups," in photochemistry and molecular biology. These caging groups can be attached to a biologically active molecule, rendering it inactive. The active molecule can then be released with precise spatial and temporal control using light, a process known as "uncaging." This technique is a powerful tool for studying dynamic biological processes.

The 3-nitro-2-ethyldibenzofuran caging group, structurally related to Dibenzofuran-2-ethanol, is a prime example. It can be efficiently cleaved by light irradiation, for instance at 365 nm, to release the caged molecule. This method is non-invasive and orthogonal to other chemical processes within a biological system, offering a distinct advantage in studying complex biological environments.

A significant advancement in this area is the development of caging groups that are sensitive to two-photon excitation (2PE). 2PE utilizes lower-energy, near-infrared light, which penetrates deeper into biological tissues with less photodamage compared to UV light. The nitrodibenzofuran (NDBF) chromophore has shown great promise for both one- and two-photon uncaging experiments in living cells, demonstrating high photolytic efficiency.

Table 1: Comparison of Photochemical Properties of Caging Groups

| Caging Group | Excitation | Key Advantages |

|---|---|---|

| 3-nitro-2-ethyldibenzofuran | One-photon (UV) | Efficient cleavage, non-invasive release |

Role in the Development of Novel Polymers and Nanomaterials

The rigid and planar structure of the dibenzofuran moiety, along with its electronic properties, makes it an attractive component for the synthesis of novel polymers and nanomaterials. While direct polymerization of this compound is not widely reported, the incorporation of the dibenzofuran core into polymer backbones has been shown to impart desirable characteristics.

For instance, conjugated polymers containing dibenzofuran units have been synthesized and investigated for their electronic and electrochromic properties. These materials can exhibit changes in color upon the application of an electrical potential, making them suitable for applications in electrochromic devices, such as smart windows and displays. The dibenzofuran unit contributes to the thermal stability and favorable electronic properties of these polymers.

Furthermore, the hydroxyl group in this compound offers a reactive site for polymerization or for grafting onto other polymer chains. Polymers with pendant hydroxyethyl aromatic groups can be synthesized through various polymerization techniques. These pendant groups can influence the polymer's solubility, thermal properties, and potential for post-polymerization modification, which is crucial for the development of functional nanomaterials.

Research into Luminescent Materials and Photophysical Properties

The dibenzofuran scaffold is a known fluorophore, and its derivatives are actively researched for their luminescent properties. The photophysical characteristics of dibenzofuran compounds, such as their absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, are highly dependent on the nature and position of substituents on the dibenzofuran ring.

Generally, dibenzofuran exhibits fluorescence in the ultraviolet and blue regions of the electromagnetic spectrum. The introduction of substituents can modulate these properties. For example, substituting the dibenzofuran core with benzoxazole and hydroxyl groups can lead to fluorescence through excited-state intramolecular proton transfer (ESIPT), resulting in large Stokes shifts.

While specific photophysical data for this compound is not extensively documented in the literature, it is expected that the 2-ethanol substituent would have a modest effect on the primary absorption and emission bands of the dibenzofuran chromophore. The key photophysical properties are primarily determined by the rigid, conjugated dibenzofuran ring system.

Table 2: General Photophysical Properties of Dibenzofuran Derivatives

| Property | Typical Range/Observation |

|---|---|

| Absorption Maxima (λabs) | 300-385 nm |